Tracazolate

Description

Properties

CAS No. |

41094-88-6 |

|---|---|

Molecular Formula |

C16H24N4O2 |

Molecular Weight |

304.39 g/mol |

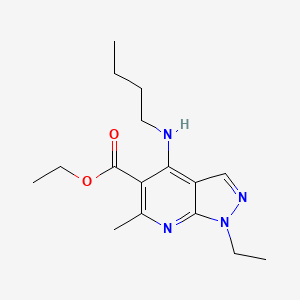

IUPAC Name |

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |

InChI Key |

PCTRYMLLRKWXGF-UHFFFAOYSA-N |

SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |

Canonical SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |

Other CAS No. |

41094-88-6 |

Synonyms |

4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester ICI 136,753 ICI 136753 tracazolate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tracazolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Tracazolate (ICI-136,753), a pyrazolopyridine derivative with anxiolytic and anticonvulsant properties. Tracazolate is classified as a nonbenzodiazepine that modulates the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Core Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

Tracazolate exerts its pharmacological effects primarily as a positive allosteric modulator of the GABA-A receptor.[1] Unlike classical benzodiazepines that bind at the interface of α and γ subunits, Tracazolate interacts with a distinct site on the receptor complex, leading to an enhancement of GABA-mediated chloride currents.[1][2] This potentiation of the GABAergic signal results in neuronal hyperpolarization and a general inhibitory effect on neurotransmission, which underlies its anxiolytic and anticonvulsant activities.[3][4]

The action of Tracazolate is highly dependent on the subunit composition of the GABA-A receptor.[3] It displays a unique pharmacological profile where its potency is influenced by the type of β subunit, and its efficacy (whether it potentiates or inhibits) is determined by the third subunit (e.g., γ, δ, or ε).[5]

Subunit Selectivity and Functional Effects

Tracazolate demonstrates a notable selectivity for GABA-A receptors containing the β3 subunit.[6] Its modulatory effect is also profoundly influenced by the presence of specific γ, δ, or ε subunits. For instance, the replacement of a γ2S subunit with an ε subunit can dramatically switch Tracazolate's effect from potentiation to inhibition.[5]

A key characteristic of Tracazolate is its significant potentiation of GABA-A receptors containing the δ subunit.[7] This is particularly interesting as δ-containing receptors are often located extrasynaptically and are involved in tonic inhibition. Tracazolate has been shown to dramatically increase the maximal current amplitude of α1β2δ receptor isoforms, which are otherwise relatively "silent" receptors with low efficacy for GABA activation.[8][9] This suggests that Tracazolate can recruit a novel form of inhibition in the central nervous system.[9]

Furthermore, Tracazolate has been observed to enhance the binding of both [3H]flunitrazepam (a benzodiazepine) and [3H]GABA to their respective binding sites, indicating a complex allosteric interaction.[10] The enhancement of GABA binding is reversed by picrotoxin, while the enhancement of flunitrazepam binding is reversed by bicuculline.[10] Notably, the anxiolytic effects of Tracazolate are not reversed by benzodiazepine antagonists like Ro15-1788.[10]

In addition to its primary action on GABA-A receptors, Tracazolate has been reported to interact with adenosine receptors and phosphodiesterases, although its anxiolytic effects are predominantly attributed to its modulation of GABAergic neurotransmission.[5][7]

Quantitative Data on Tracazolate's Potency

The following table summarizes the half-maximal effective concentration (EC50) of Tracazolate at various recombinant GABA-A receptor subunit combinations, highlighting its subunit-dependent effects.

| GABA-A Receptor Subunit Combination | Effect | EC50 (μM) |

| α1β3γ2 | Potentiation | 1.5[6] |

| α1β1γ2s | Potentiation | 13.2[6] |

| α1β3 | Potentiation | 2.7[6] |

| α6β3γ | Potentiation | 1.1[6] |

| α1β1ε | Inhibition | 4.0[6] |

| α1β3ε | Inhibition | 1.2[6] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus laevis Oocytes

A common method to characterize the effects of compounds like Tracazolate on specific GABA-A receptor subunit combinations is the two-electrode voltage clamp technique using Xenopus laevis oocytes.

1. Oocyte Preparation:

- Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.

- The oocytes are treated with collagenase to defolliculate them.

- Stage V-VI oocytes are selected and injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and δ).

- The injected oocytes are incubated in Barth's solution for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

- An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing NaCl, KCl, BaCl2, MgCl2, and HEPES buffer).

- The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. The membrane potential is typically held at -70 mV.

- GABA-activated currents are elicited by applying GABA at a specific concentration (e.g., the EC50 for that receptor subtype).

3. Drug Application:

- Tracazolate is dissolved in the recording solution at various concentrations.

- The oocyte is pre-incubated with the Tracazolate solution before the co-application of GABA and Tracazolate.

- The change in the GABA-activated current in the presence of Tracazolate is measured.

4. Data Analysis:

- Concentration-response curves are generated by plotting the potentiation or inhibition of the GABA-activated current as a function of the Tracazolate concentration.

- The EC50 value, representing the concentration of Tracazolate that produces 50% of its maximal effect, is calculated from these curves.

Visualizations

Caption: Mechanism of Action of Tracazolate at the GABA-A Receptor.

Caption: Experimental Workflow for Characterizing Tracazolate using TEVC.

References

- 1. Buy Tracazolate hydrochloride [smolecule.com]

- 2. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Tracazolate - Wikipedia [en.wikipedia.org]

- 4. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tracazolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of pyrazolopyridines [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Tracazolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of tracazolate. It is designed to serve as a core resource for professionals in the fields of neuroscience, pharmacology, and drug development. This document details the physicochemical characteristics of tracazolate, its mechanism of action as a modulator of the GABA-A receptor, and methodologies for its study.

Chemical Identity and Structure

Tracazolate, with the systematic IUPAC name ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is a pyrazolopyridine derivative.[1][2] It belongs to the class of nonbenzodiazepine anxiolytics, acting as a positive allosteric modulator of the GABA-A receptor.[1]

Table 1: Chemical Identifiers of Tracazolate

| Identifier | Value |

| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |

| CAS Number | 41094-88-6 |

| PubChem CID | 5522 |

| ChEMBL ID | CHEMBL84567 |

| UNII | NH0HPL3U1T |

| Molecular Formula | C16H24N4O2 |

| SMILES | CCCCNC1=C(C(=O)OCC)C(C)=NC2=C1C=NN2CC |

| InChI | InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |

| InChIKey | PCTRYMLLRKWXGF-UHFFFAOYSA-N |

Physicochemical Properties

Tracazolate is a synthetic organic compound with the following physicochemical properties:

Table 2: Physicochemical Properties of Tracazolate

| Property | Value | Source |

| Molecular Weight | 304.39 g/mol | PubChem |

| Melting Point | 73.5-75 °C | CAS Common Chemistry |

| Boiling Point (Predicted) | 419.5 °C at 760 mmHg | LookChem |

| Solubility | Slightly soluble in DMSO and water | Vulcanchem |

| LogP (Predicted) | 3.22 | LookChem |

| pKa (Predicted) | 5.01 ± 0.10 | LookChem |

| Hydrogen Bond Donor Count | 1 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Acceptor Count | 5 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Rotatable Bond Count | 8 | IUPHAR/BPS Guide to PHARMACOLOGY |

Pharmacological Properties

Tracazolate is recognized for its anxiolytic and anticonvulsant effects, with sedative properties emerging at higher doses.[1] Its primary mechanism of action involves the allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.

Table 3: Pharmacological Profile of Tracazolate

| Parameter | Description |

| Mechanism of Action | Positive allosteric modulator of GABA-A receptors.[1] |

| Receptor Subtype Selectivity | Selective for GABA-A receptors containing α1 and β3 subunits.[1] The functional effect (potentiation or inhibition) is dependent on the third subunit (e.g., γ, δ, or ε).[3] |

| Pharmacological Effects | Anxiolytic and anticonvulsant.[1] |

GABA-A Receptor Signaling Pathway

Tracazolate enhances the function of GABA-A receptors, which are ligand-gated ion channels. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing. Tracazolate binds to an allosteric site on the receptor, increasing the efficiency of GABA binding and subsequent chloride ion influx.

References

Tracazolate: A Positive Allosteric Modulator of the GABA-A Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tracazolate (ICI-136,753) is a pyrazolopyridine derivative that exhibits anxiolytic and anticonvulsant properties through its action as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike classical benzodiazepines, tracazolate displays a unique pharmacological profile, with its modulatory effects being highly dependent on the subunit composition of the GABA-A receptor complex. This technical guide provides a comprehensive overview of tracazolate's mechanism of action, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing relevant pathways and workflows.

Introduction to Tracazolate and GABA-A Receptor Modulation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Positive allosteric modulators like tracazolate bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, thereby increasing inhibitory neurotransmission.[2] Tracazolate's anxiolytic effects are thought to be mediated through this interaction.[3] It has been shown to have a greater separation between its therapeutic and sedative doses compared to benzodiazepines.[4]

Quantitative Data on Tracazolate's Modulation of GABA-A Receptors

The modulatory effect of tracazolate is highly dependent on the subunit composition of the GABA-A receptor. Its potency and efficacy vary significantly with different α, β, and particularly the third subunit (γ, δ, or ε).[5]

Table 1: Potentiation of GABA-Evoked Currents by Tracazolate in Recombinant Human GABA-A Receptors Expressed in Xenopus Oocytes

| Receptor Subtype | GABA Concentration | Tracazolate Concentration | Fold Increase in Current Amplitude (mean ± SEM) | Reference |

| α1β2 | 3 µM | 10 µM | 3.9 ± 0.8 | [6] |

| α1β2 | 100 µM | 10 µM | No potentiation (1.0 ± 0.1) | [6] |

| α1β2δ | 3 µM | 10 µM | 58.7 ± 6.3 | [6] |

| α1β2δ | 100 µM | 10 µM | 23.4 ± 3.0 | [6] |

| α1β1δ | EC20 | Not specified | Greater than α1β1γ2 | [5] |

| α2β3δ | Not specified | 10 µM | Approx. 3-fold (at saturating GABA) | [6] |

| α1β1δ | Not specified | 10 µM | Approx. 3-fold (at saturating GABA) | [6] |

Table 2: Effect of Tracazolate on GABA EC50 in Recombinant GABA-A Receptors

| Receptor Subtype | Tracazolate Effect on GABA EC50 | Notes | Reference |

| α1β1γ2s | Leftward shift | Indicates increased GABA potency | [5] |

| α1β1ε | No significant shift | [5] | |

| α1β1δ | Leftward shift | Indicates increased GABA potency | [5] |

| α1β2δ | 4-fold decrease | Indicates increased GABA potency | [6] |

Table 3: Radioligand Binding Data for Tracazolate

| Radioligand | Preparation | Effect of Tracazolate | Mechanism | Reference |

| [3H]Flunitrazepam | Rat synaptic membrane fragments | Enhances binding | Increase in affinity | [7] |

| [3H]GABA | Frozen and thawed Triton X-100-treated membrane fragments | Enhances binding | Increase in the number of sites | [7] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is fundamental for characterizing the modulatory effects of compounds like tracazolate on specific GABA-A receptor subtypes.

Objective: To measure the potentiation of GABA-evoked currents by tracazolate on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for desired human GABA-A receptor subunits (e.g., α1, β2, δ)

-

Nuclease-free water

-

Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)

-

GABA stock solution

-

Tracazolate stock solution (in DMSO)

-

Two-electrode voltage clamp setup

-

Microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment).

-

Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., a 1:1:1 ratio for α, β, and γ/δ subunits) in nuclease-free water.

-

Incubate the injected oocytes in Barth's solution at 18-21°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20) for a defined duration to obtain a control GABA-evoked current.

-

Wash the oocyte with Barth's solution until the current returns to baseline.

-

Pre-apply tracazolate at the desired concentration for a set period.

-

Co-apply the same concentration of GABA in the presence of tracazolate and record the potentiated current.

-

Perform a thorough washout with Barth's solution.

-

Repeat for different concentrations of tracazolate to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of tracazolate.

-

Calculate the fold potentiation for each tracazolate concentration.

-

To determine the effect on GABA potency, generate GABA dose-response curves in the absence and presence of a fixed concentration of tracazolate and compare the EC50 values.

-

Radioligand Binding Assay

This assay is used to determine how tracazolate affects the binding of other ligands to the GABA-A receptor complex.

Objective: To assess the effect of tracazolate on the binding of a radiolabeled benzodiazepine ([³H]flunitrazepam) to GABA-A receptors.

Materials:

-

Rat brain tissue (e.g., cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]Flunitrazepam

-

Unlabeled flunitrazepam or diazepam (for non-specific binding determination)

-

Tracazolate

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, [³H]flunitrazepam at a concentration near its Kd, and varying concentrations of tracazolate.

-

For total binding, omit tracazolate.

-

For non-specific binding, add a high concentration of unlabeled flunitrazepam.

-

Incubate the mixture at a specific temperature (e.g., 0-4°C) for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the effect of different concentrations of tracazolate on the specific binding of [³H]flunitrazepam.

-

Behavioral Assays for Anxiolytic Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents.[8][9][10][11][12]

Objective: To evaluate the anxiolytic effects of tracazolate in rats.

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

Procedure:

-

Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before the test.[9]

-

Drug Administration: Administer tracazolate or vehicle (e.g., saline) intraperitoneally (i.p.) at a predetermined time before the test.

-

Testing:

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open arms and closed arms.

-

-

An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

-

This test is based on the innate aversion of mice to brightly illuminated areas.[3][13][14][15][16]

Objective: To assess the anxiolytic-like effects of tracazolate in mice.

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 30 minutes.[13]

-

Drug Administration: Administer tracazolate or vehicle to the mice.

-

Testing:

-

Place the mouse in the center of the illuminated compartment, facing away from the opening.

-

Allow the mouse to freely explore both compartments for a set period (e.g., 5-10 minutes).[13]

-

Record the session with a video camera.

-

-

Data Analysis:

-

Measure the following:

-

Time spent in the light compartment.

-

Latency to the first entry into the dark compartment.

-

Number of transitions between the two compartments.

-

-

An anxiolytic effect is suggested by an increase in the time spent in the light compartment.

-

This test assesses anxiety by measuring the extent to which an animal interacts with an unfamiliar conspecific.[1][4][17][18]

Objective: To determine if tracazolate reduces anxiety-induced social avoidance.

Apparatus: An open field arena, which may contain a small enclosure for a novel animal.

Procedure:

-

Habituation: Acclimate the test animal to the arena.

-

Drug Administration: Administer tracazolate or vehicle.

-

Testing:

-

Session 1 (No Social Target): Place the test animal in the arena with an empty enclosure and record its activity for a set duration (e.g., 2.5 minutes).[1]

-

Session 2 (Social Target): Place a novel, unfamiliar animal inside the enclosure and reintroduce the test animal to the arena. Record for the same duration.

-

-

Data Analysis:

-

Measure the time the test animal spends in a defined "interaction zone" around the enclosure in both sessions.

-

Calculate a social interaction ratio (time in interaction zone with social target / time in interaction zone without social target).

-

An anxiolytic effect is indicated by an increased social interaction ratio.

-

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by tracazolate.

Experimental Workflow for Tracazolate Characterization

Caption: Workflow for characterizing tracazolate's effects.

Tracazolate's Subunit-Dependent Modulation

Caption: Tracazolate's differential effects on GABA-A receptors.

Conclusion

Tracazolate represents a fascinating example of a subtype-selective GABA-A receptor positive allosteric modulator. Its complex pharmacological profile, characterized by subunit-dependent potentiation and even inhibition, distinguishes it from broader-acting modulators like benzodiazepines. The data and protocols presented in this guide offer a framework for the continued investigation of tracazolate and the development of novel therapeutics targeting specific GABA-A receptor subtypes for the treatment of anxiety and other neurological disorders.

References

- 1. Social Interaction Test [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 15. en.bio-protocol.org [en.bio-protocol.org]

- 16. Light-dark box test for mice [protocols.io]

- 17. Social Interaction Test [bio-protocol.org]

- 18. maze.conductscience.com [maze.conductscience.com]

Tracazolate: A Technical Guide to its Anxiolytic and Anticonvulsant Properties

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate (ICI-136,753) is a non-benzodiazepine pyrazolopyridine derivative that has demonstrated significant anxiolytic and anticonvulsant effects in preclinical studies.[1][2] Unlike classical benzodiazepines, Tracazolate exhibits a unique pharmacological profile, primarily through its allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This document provides a comprehensive overview of Tracazolate's core properties, including quantitative efficacy data, detailed experimental methodologies, and an exploration of its mechanism of action.

Introduction

Tracazolate, with the chemical name 4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, emerged as a novel therapeutic candidate with a wider separation between its therapeutic anxiolytic doses and sedative side effects compared to traditional benzodiazepines like chlordiazepoxide.[1][4] Its unique interaction with the GABA-A receptor, where it can enhance the binding of benzodiazepines, distinguishes it from other modulators.[1][5] This guide synthesizes the available data to provide a technical resource for professionals in the field of neuroscience and drug development.

Mechanism of Action: GABA-A Receptor Modulation

Tracazolate's primary pharmacological activity is mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[3][6]

-

Allosteric Modulation: Tracazolate acts as a positive allosteric modulator of the GABA-A receptor.[2] Its effect is highly dependent on the subunit composition of the receptor complex.

-

Subunit Selectivity: It shows selectivity for GABA-A receptors containing α1 and β3 subunits.[2][7] The nature of the third subunit (e.g., γ, δ, or ε) critically determines whether Tracazolate potentiates or inhibits the receptor's function.[3][8] For instance, replacing the γ2s subunit with an ε subunit can switch Tracazolate's effect from potentiation to inhibition.[3][6]

-

Enhancement of GABA and Benzodiazepine Binding: Tracazolate has been shown to enhance the binding of both GABA and benzodiazepines (like flunitrazepam) to the receptor complex.[4][5] This enhancement of GABA binding is due to an increase in the number of binding sites and is potentiated by chloride ions.[5]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on Tracazolate.

Table 1: In Vitro GABA-A Receptor Modulation

| Receptor Subunit Composition | Effect of Tracazolate | EC₅₀ (μM) | Reference |

| α1β1γ2s | Potentiation | 13.2 | [7] |

| α1β3γ2 | Potentiation | 1.5 | [7] |

| α1β1ε | Inhibition | 4.0 | [7] |

| α1β3ε | Inhibition | 1.2 | [7] |

| α1β3 | Potentiation | 2.7 | [7] |

| α6β3γ | Potentiation | 1.1 | [7] |

| α1β2δ | Strong Potentiation | - | [8] |

EC₅₀ values represent the concentration required to elicit a half-maximal response.

Table 2: In Vivo Anxiolytic and Anticonvulsant Activity

| Test | Species | Effect | Potency Comparison | Reference |

| Anticonflict Assay | Rats, Mice | Dose-related anxiolytic activity | 1/4 to 1/2 the potency of chlordiazepoxide | [1] |

| Antagonism of Chemoconvulsants | Rodents | Antagonizes effects of pentylenetetrazole and bicuculline | - | [1] |

| Interaction Studies | Rodents | Potentiates anxiolytic and anticonvulsant effects of chlordiazepoxide | - | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental procedures used to characterize Tracazolate.

In Vitro Electrophysiology

-

Objective: To determine the effect of Tracazolate on various recombinant GABA-A receptor subtypes.

-

Methodology:

-

Expression System: Xenopus laevis oocytes are injected with cRNAs encoding specific GABA-A receptor subunits (e.g., α1, β2, γ2s).[3][8]

-

Electrophysiological Recording: Two-electrode voltage-clamp technique is used to measure GABA-activated chloride currents.[8]

-

Drug Application: Oocytes are perfused with varying concentrations of GABA in the presence and absence of Tracazolate to determine its modulatory effects (potentiation or inhibition).

-

Data Analysis: Concentration-response curves are generated to calculate EC₅₀ values and maximal efficacy changes.[3]

-

In Vivo Behavioral Assays

-

Objective: To assess the anxiolytic and anticonvulsant properties of Tracazolate in animal models.

-

Anxiolytic Activity (Anticonflict Test):

-

Animal Model: Rats or mice are typically used.[1]

-

Apparatus: A conflict paradigm is established, often involving rewarding a behavior (e.g., drinking or lever-pressing for food) that is simultaneously punished (e.g., with a mild foot shock).

-

Procedure: Animals are administered Tracazolate, a vehicle control, or a reference drug (e.g., chlordiazepoxide) prior to the test session.

-

Measurement: Anxiolytic activity is indicated by an increase in the rate of the punished behavior.[1]

-

-

Anticonvulsant Activity (Chemoconvulsant Challenge):

-

Animal Model: Rodents are commonly used.[9]

-

Procedure: Animals are pre-treated with Tracazolate or a vehicle. Subsequently, a convulsant agent such as pentylenetetrazole (PTZ) or bicuculline is administered.[1][9]

-

Measurement: The ability of Tracazolate to prevent or delay the onset of seizures, and to reduce their severity or duration, is recorded.

-

Key Differentiators and Advantages

-

Separation of Effects: Tracazolate demonstrates a notable separation between its therapeutic anxiolytic/anticonvulsant doses and those causing sedation or muscle relaxation, a significant advantage over many benzodiazepines.[1][2][4]

-

Reduced Side Effects: Preclinical studies suggest Tracazolate is less likely to potentiate the effects of alcohol and barbiturates compared to benzodiazepines.[1][4]

-

Novel Mechanism: Its ability to enhance benzodiazepine binding, rather than competing for the same site, represents a unique modulatory mechanism.[1][5]

Conclusion

Tracazolate is a potent pyrazolopyridine with well-documented anxiolytic and anticonvulsant properties. Its unique, subunit-dependent modulatory action on the GABA-A receptor and its favorable separation of therapeutic and sedative effects underscore its potential as a lead compound for the development of novel therapeutics for anxiety and seizure disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracazolate - Wikipedia [en.wikipedia.org]

- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profile of Tracazolate, a Pyrazolopyridine Modulator of GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate (ICI-136,753) is a pyrazolopyridine derivative that exhibits potent anxiolytic and anticonvulsant properties. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Unlike classical benzodiazepines, Tracazolate demonstrates a unique pharmacological profile characterized by subunit-selective modulation of GABAA receptors. This document provides an in-depth technical overview of the pharmacological characteristics of Tracazolate, including its binding affinity, functional effects on various GABAA receptor subtypes, and its behavioral pharmacology in established preclinical models of anxiety. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of neuropharmacology and drug development.

Introduction

Tracazolate belongs to the pyrazolopyridine class of compounds and has been identified as a non-benzodiazepine anxiolytic agent.[1] Its chemical structure is distinct from that of traditional benzodiazepines, which is reflected in its unique pharmacological profile.[1] Tracazolate's therapeutic potential lies in its ability to modulate GABAergic neurotransmission, a key pathway in the regulation of anxiety and neuronal excitability.[2] This guide will systematically detail the in vitro and in vivo pharmacology of Tracazolate, with a focus on its interaction with GABAA receptors.

Mechanism of Action: Allosteric Modulation of GABAA Receptors

Tracazolate exerts its pharmacological effects by acting as a positive allosteric modulator of GABAA receptors.[2] This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[2] This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This ultimately manifests as anxiolytic and anticonvulsant effects.[1]

A key feature of Tracazolate's mechanism of action is its subunit-dependent modulation of GABAA receptors. The effect of Tracazolate, whether it is potentiation or inhibition of the GABA-mediated current, is determined by the specific subunit composition of the GABAA receptor complex.[3]

GABAA Receptor Signaling Pathway

The binding of GABA to its receptor opens a chloride ion channel. As a positive allosteric modulator, Tracazolate enhances this effect, leading to increased chloride influx and neuronal inhibition.

Quantitative Pharmacology: Binding and Functional Data

The interaction of Tracazolate with GABAA receptors has been quantified through radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays

Radioligand binding studies have demonstrated that Tracazolate does not directly compete with benzodiazepines for their binding site. Instead, it enhances the binding of [3H]flunitrazepam, a benzodiazepine agonist, to rat synaptic membranes.[4] This enhancement is due to an increase in the affinity of the receptor for the radioligand.[4]

Functional Modulation of Recombinant GABAA Receptors

Electrophysiological studies using two-electrode voltage clamp in Xenopus laevis oocytes expressing various recombinant GABAA receptor subtypes have provided detailed insights into the functional consequences of Tracazolate binding. The data reveals a complex pattern of modulation that is highly dependent on the subunit composition of the receptor.

| GABAA Receptor Subtype | Effect of Tracazolate | EC50 (µM) |

| α1β1γ2s | Potentiation | 13.2 |

| α1β3γ2 | Potentiation | 1.5 |

| α1β1ε | Inhibition | 4.0 |

| α1β3ε | Inhibition | 1.2 |

| α1β3 | Potentiation | 2.7 |

| α6β3γ | Potentiation | 1.1 |

| α1β2δ | Potentiation (59-fold increase in current amplitude at GABA EC50) | Not Reported |

Data sourced from Thompson et al., 2002 and Zheleznova et al., 2008.[2][3]

Experimental Protocols

Radioligand Binding Assay (Competitive Displacement)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor, which can be adapted for studying Tracazolate's allosteric effects.

Methodology:

-

Receptor Preparation: Homogenize rat cerebral cortex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in fresh buffer.

-

Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (Tracazolate).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique is used to measure the ion flow across the oocyte membrane in response to the application of GABA and modulators like Tracazolate.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the oocyte with a solution containing GABA at a specific concentration (e.g., the EC20) in the absence and presence of varying concentrations of Tracazolate.

-

Data Acquisition and Analysis: Record the changes in membrane current. Analyze the data to determine the effect of Tracazolate on the GABA-evoked currents (potentiation or inhibition) and calculate the EC50 for this effect.

In Vivo Behavioral Assays: Conflict Tests

Conflict tests are used to assess the anxiolytic potential of compounds by measuring their ability to increase behaviors that have been suppressed by punishment.

This test is based on the conflict between the motivation to drink (induced by water deprivation) and the aversion to a mild electric shock delivered upon drinking.

Methodology:

-

Apparatus: A testing chamber with a grid floor for delivering foot shocks and a drinking spout connected to a lickometer and a shock generator.

-

Procedure: Water-deprive rats or mice for a set period (e.g., 48 hours). Place the animal in the testing chamber. After a certain number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout.

-

Drug Administration: Administer Tracazolate or a vehicle control to the animals prior to the test session.

-

Data Collection: Record the number of shocks the animal is willing to take to drink during the test session.

-

Analysis: An increase in the number of shocks received in the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect.

This test involves a more complex operant conditioning paradigm where animals are trained to press a lever for a food reward, and this behavior is then punished with a mild electric shock.

Methodology:

-

Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for shock delivery.

-

Procedure: Train food-deprived rats to press a lever for a food reward on a variable-interval schedule. Once the behavior is stable, introduce a conflict component where lever presses are punished with a mild foot shock.

-

Drug Administration: Administer Tracazolate or a vehicle control before the test session.

-

Data Collection: Record the number of lever presses during both the punished and unpunished periods.

-

Analysis: An increase in the number of lever presses during the punished periods in the drug-treated group indicates an anxiolytic effect.

Summary and Conclusion

Tracazolate is a pyrazolopyridine with a distinct pharmacological profile as a subunit-selective allosteric modulator of GABAA receptors. Its ability to potentiate or inhibit GABAergic currents depending on the receptor subunit composition highlights a level of complexity not seen with classical benzodiazepines. The quantitative data from electrophysiological studies provide a clear picture of its functional selectivity. The anxiolytic and anticonvulsant effects observed in preclinical behavioral models are consistent with its mechanism of action. This in-depth guide, by consolidating the available quantitative data and detailing the experimental methodologies, serves as a valuable resource for the scientific community engaged in the study of GABAergic modulation and the development of novel therapeutics for anxiety and seizure disorders. Further research to elucidate the precise binding site of Tracazolate and to obtain a comprehensive set of binding affinities (Ki values) across all major GABAA receptor subtypes would provide an even more complete understanding of its pharmacological profile.

References

- 1. Benzodiazepine effects upon Geller-Seifter conflict test in rats: analysis of individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 4. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? | MDPI [mdpi.com]

Tracazolate's Selectivity for GABAA Receptors with β3 Subunits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological selectivity of tracazolate for γ-aminobutyric acid type A (GABAA) receptors containing the β3 subunit. Tracazolate, a pyrazolopyridine compound, exhibits a unique profile as a positive allosteric modulator of GABAA receptors, with its anxiolytic effects attributed to this interaction.[1] A key determinant of its pharmacological action is the specific subunit composition of the GABAA receptor complex, with a pronounced selectivity for receptors incorporating the β3 subunit. This document details the quantitative data supporting this selectivity, outlines the experimental methodologies used in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Tracazolate's Interaction with GABAA Receptor Isoforms

The functional effects of tracazolate are highly dependent on the specific β subunit isoform present in the GABAA receptor complex. The following tables summarize the quantitative data from electrophysiological studies on recombinant GABAA receptors expressed in Xenopus laevis oocytes.

Table 1: Functional Potency of Tracazolate on α1βxγ2s GABAA Receptors

| Receptor Subunit Composition | Tracazolate EC50 (μM) | Fold Potentiation of GABA EC20 | Nature of Modulation |

| α1β1γ2s | 1.8 ± 0.2 | 2.5 ± 0.3 | Potentiation |

| α1β2γ2s | 0.4 ± 0.1 | 4.0 ± 0.5 | Potentiation |

| α1β3γ2s | 0.1 ± 0.02 | 6.2 ± 0.8 | Potentiation |

Data compiled from Thompson et al., 2002.[1] The EC50 values represent the concentration of tracazolate required to produce half of its maximal potentiation of a GABA EC20 response. The data clearly indicate a higher potency of tracazolate on receptors containing the β3 subunit.

Table 2: Influence of the Third Subunit on Tracazolate's Action on β3-containing Receptors

| Receptor Subunit Composition | Tracazolate Effect on GABA Response |

| α1β3γ2s | Potentiation |

| α1β3ε | Inhibition |

Data from Thompson et al., 2002.[1] This table highlights the critical role of the third subunit in determining whether tracazolate acts as a positive or negative modulator, even in the presence of the preferred β3 subunit.

The selectivity of tracazolate for the β3 subunit is conferred by a single amino acid residue, asparagine, at position 265 within the second transmembrane domain (TM2).[1] Mutation of this residue in the β3 subunit to the corresponding residue in the β1 subunit abolishes the high-potency potentiation by tracazolate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Expression of Recombinant GABAA Receptors in Xenopus laevis Oocytes

This protocol describes the preparation and injection of cRNA into Xenopus oocytes to express specific GABAA receptor subunit combinations.

Materials:

-

Plasmids containing cDNA for human GABAA receptor subunits (α1, β1, β2, β3, γ2s, ε)

-

mMessage mMachine™ cRNA synthesis kit

-

Nuclease-free water

-

Xenopus laevis frogs

-

Collagenase Type II

-

OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate, 0.5 mM theophylline, and 50 μg/ml gentamycin.

-

Microinjection apparatus

Procedure:

-

cRNA Synthesis: Linearize the plasmids containing the GABAA receptor subunit cDNAs. Synthesize capped cRNAs from the linearized plasmids using the mMessage mMachine™ kit according to the manufacturer's instructions. Resuspend the purified cRNA in nuclease-free water at a concentration of 1 μg/μl.

-

Oocyte Preparation: Surgically remove oocyte lobes from anesthetized female Xenopus laevis. Manually separate the oocytes and treat with collagenase Type II (1 mg/ml in OR-2 solution) for 2 hours with gentle agitation to defolliculate.

-

Oocyte Injection: Wash the defolliculated oocytes thoroughly with OR-2 and then transfer to ND96 solution. Inject each oocyte with 50 nl of a cRNA mixture containing the desired subunit combination (e.g., α1:β3:γ2s in a 1:1:1 ratio) for a total of 1-5 ng of cRNA per oocyte.

-

Incubation: Incubate the injected oocytes at 18°C in ND96 solution for 2-7 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the functional characterization of tracazolate's effects on the expressed GABAA receptors.

Materials:

-

Expressed oocytes from the protocol above

-

TEVC setup (e.g., Axoclamp 900A amplifier, Digidata digitizer)

-

Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

-

Recording chamber

-

Perfusion system

-

Recording solution (ND96)

-

GABA stock solution

-

Tracazolate stock solution

Procedure:

-

Oocyte Placement: Place an oocyte in the recording chamber and continuously perfuse with ND96 solution.

-

Impaling the Oocyte: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.[2]

-

GABA Application: Apply GABA at its EC20 concentration to establish a baseline current.

-

Tracazolate Application: Co-apply varying concentrations of tracazolate with the GABA EC20 solution to determine the EC50 for potentiation or inhibition. To determine the maximum potentiation, apply a saturating concentration of tracazolate.

-

Data Acquisition and Analysis: Record the changes in current amplitude using appropriate software (e.g., pCLAMP). Analyze the data to determine EC50 values and the degree of potentiation or inhibition. Plot concentration-response curves using graphing software.

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of tracazolate for GABAA receptors.

Materials:

-

Cell membranes expressing the GABAA receptor of interest (e.g., from transfected HEK293 cells or rat brain tissue)

-

Radioligand specific for the tracazolate binding site (Note: A specific high-affinity radioligand for the tracazolate site is not commercially available, so an indirect approach, such as modulation of [35S]TBPS binding, may be necessary).

-

Unlabeled tracazolate

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (a high concentration of a known ligand for the site)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.[3]

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled tracazolate.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of tracazolate that inhibits 50% of the specific radioligand binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

GABAA Receptor Signaling Pathway

The binding of GABA to its receptor triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuron. Tracazolate allosterically modulates this process. Downstream signaling can involve changes in intracellular calcium and phosphorylation of key neuronal proteins.

References

The Early Discovery and Development of Tracazolate (ICI-136,753): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracazolate (ICI-136,753) is a novel anxiolytic and anticonvulsant agent belonging to the pyrazolopyridine class of compounds.[1][2] Unlike classical benzodiazepines, Tracazolate exhibits a unique pharmacological profile as a positive allosteric modulator of the GABA-A receptor, demonstrating selectivity for specific subunit compositions.[1][3] This technical guide provides a comprehensive overview of the early discovery and development of Tracazolate, detailing its synthesis, mechanism of action, key preclinical findings, and available pharmacokinetic data.

Chemical Synthesis

The synthesis of Tracazolate, chemically named 4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, is achieved through a straightforward nucleophilic substitution reaction. The process involves the reaction of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester with n-butylamine.

Synthesis Workflow

Caption: Chemical synthesis pathway of Tracazolate.

Mechanism of Action

Tracazolate exerts its pharmacological effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator, enhancing the effect of GABA.[4] Tracazolate's interaction with the GABA-A receptor is distinct from benzodiazepines; it does not bind to the classical benzodiazepine site but rather to a novel site, leading to an enhancement of benzodiazepine binding.[2]

The modulatory effect of Tracazolate is highly dependent on the subunit composition of the GABA-A receptor. It shows a degree of selectivity for receptors containing α1 and β3 subunits.[1] The nature of the third subunit (e.g., γ, δ, or ε) within the receptor complex critically determines whether Tracazolate acts as a potentiator or an inhibitor of the GABA-mediated current.[3]

Signaling Pathway of Tracazolate's Action

References

- 1. Tracazolate - Wikipedia [en.wikipedia.org]

- 2. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Tracazolate's Interaction with Adenosine Receptors and Phosphodiesterases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate (ICI-136,753) is a pyrazolopyridine derivative primarily recognized for its anxiolytic and anticonvulsant properties, which are largely attributed to its modulatory effects on GABA-A receptors. However, emerging evidence suggests that tracazolate and structurally related compounds also interact with adenosine receptors and phosphodiesterases (PDEs), key components of cyclic nucleotide signaling pathways. This technical guide provides an in-depth analysis of these interactions, presenting available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades to facilitate further research and drug development in this area. Due to the limited specific data on tracazolate's activity at these targets, this guide incorporates data from the closely related pyrazolopyridines, etazolate and cartazolate, to provide a comparative context for its potential pharmacological profile.

Introduction: Adenosine and Phosphodiesterase Signaling

Adenosine is an endogenous purine nucleoside that plays a critical role in regulating a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are integral to cellular signaling, modulating the levels of the second messenger cyclic adenosine monophosphate (cAMP).

-

A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][4]

-

A2A and A2B Receptors: Generally couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[3][4]

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the concentration of intracellular cyclic nucleotides, cAMP and cyclic guanosine monophosphate (cGMP), by catalyzing their hydrolysis to the inactive 5'-monophosphate forms.[5] By controlling the levels of these second messengers, PDEs play a crucial role in a multitude of signaling pathways. There are 11 distinct PDE families (PDE1-PDE11), each with multiple isoforms and splice variants, exhibiting different substrate specificities, tissue distributions, and regulatory properties.[5][6]

The interplay between adenosine receptors and phosphodiesterases forms a complex regulatory network that fine-tunes cellular responses to a variety of stimuli. Pharmacological modulation of these targets, therefore, holds significant therapeutic potential for a range of disorders.

Interaction of Pyrazolopyridines with Adenosine Receptors

While specific binding affinities of tracazolate for adenosine receptor subtypes are not extensively documented in publicly available literature, studies on related pyrazolopyridine compounds, such as etazolate and cartazolate, provide valuable insights into the potential interactions of this chemical class with adenosine receptors.

Quantitative Data: Adenosine Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki) of etazolate and cartazolate for various adenosine receptor subtypes. This data is presented to offer a comparative framework for understanding the potential adenosine receptor pharmacology of tracazolate.

| Compound | Receptor Subtype | Reported Ki (nM) | Species | Reference |

| Etazolate | A1 | ~145 | Rat | [7] |

| A2A | ~272 | Rat | [7] | |

| A3 | ~10 | Rat | [7] | |

| Cartazolate | A1 | Data not available | ||

| A2A | Data not available | |||

| A3 | Data not available |

Note: The lack of comprehensive and consistent data across all receptor subtypes for these compounds highlights an area for future research.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cAMP levels.

Interaction of Pyrazolopyridines with Phosphodiesterases

Several pyrazolopyridine derivatives have been identified as potent inhibitors of phosphodiesterases, with a notable selectivity for the PDE4 family.

Quantitative Data: Phosphodiesterase Inhibition

The following table summarizes the reported inhibitory concentrations (IC50) of etazolate and other pyrazolopyridines against various PDE isoforms. This comparative data provides a basis for understanding the potential PDE inhibitory profile of tracazolate.

| Compound | PDE Isoform | Reported IC50 (nM) | Reference |

| Etazolate | PDE4 | Selective inhibitor, specific IC50 values vary by study | [8] |

| Pyrazolopyrimidine 4c | PDE1 | 60 | [9] |

| PDE5 | 75 | [9] | |

| LASSBio-448 | PDE4A | 700 | [10][11] |

| PDE4B | 1400 | [10][11] | |

| PDE4C | 1100 | [10][11] | |

| PDE4D | 4700 | [10][11] |

Mechanism of Phosphodiesterase Inhibition

PDE inhibitors act by preventing the hydrolysis of cAMP and cGMP, thereby increasing their intracellular concentrations and prolonging their signaling effects.

Experimental Protocols

The following sections outline generalized protocols for assessing the interaction of compounds like tracazolate with adenosine receptors and phosphodiesterases. These are based on standard methodologies reported in the literature for similar compounds.

Adenosine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).[3]

-

Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]NECA for A2A and A3).[3]

-

Test compound (e.g., tracazolate) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known ligand like theophylline or R-PIA).[3]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors like MgCl2).[3]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either the test compound at varying concentrations or the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[3]

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase Activity Assay

This protocol describes an assay to measure the inhibitory effect of a test compound on the activity of a specific PDE isoform.

Materials:

-

Purified recombinant human PDE isoform of interest.

-

Substrate: [3H]cAMP or [3H]cGMP.

-

Test compound (e.g., tracazolate) at various concentrations.

-

Snake venom nucleotidase (e.g., from Crotalus atrox).

-

Anion exchange resin (e.g., Dowex).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the purified PDE enzyme, the test compound at varying concentrations, and the assay buffer.

-

Initiate the reaction by adding the [3H]cAMP or [3H]cGMP substrate.

-

Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C for 10-30 minutes).

-

Terminate the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

-

Add snake venom nucleotidase to the reaction mixture and incubate to convert the [3H]5'-AMP or [3H]5'-GMP product to [3H]adenosine or [3H]guanosine.

-

Add an anion exchange resin slurry to bind the unreacted [3H]cAMP or [3H]cGMP.

-

Centrifuge the mixture to pellet the resin.

-

Transfer an aliquot of the supernatant (containing the [3H]adenosine or [3H]guanosine) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity.

-

Calculate the percentage of PDE inhibition for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related pyrazolopyridines, suggests that tracazolate may possess a pharmacological profile that extends beyond its well-characterized effects on GABA-A receptors to include interactions with adenosine receptors and phosphodiesterases. The data on etazolate, in particular, points towards a potential for A3 adenosine receptor affinity and selective PDE4 inhibition.

However, a significant knowledge gap remains regarding the specific binding affinities and inhibitory potencies of tracazolate itself at the various adenosine receptor subtypes and PDE isoforms. To fully elucidate the therapeutic potential and off-target effects of tracazolate, further research is warranted. This should include:

-

Comprehensive Radioligand Binding Studies: To determine the Ki values of tracazolate for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).

-

Broad-Spectrum PDE Inhibition Profiling: To determine the IC50 values of tracazolate against all 11 PDE families.

-

Functional Assays: To characterize the functional consequences of tracazolate's interaction with these targets (e.g., adenylyl cyclase activity assays for adenosine receptors).

A thorough understanding of tracazolate's complete pharmacological profile will be instrumental in guiding future drug discovery and development efforts, potentially uncovering novel therapeutic applications for this and related pyrazolopyridine compounds.

References

- 1. Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones as selective human A(1) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

Tracazolate: A Technical Guide to its Role as a Nonbenzodiazepine Modulator of GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tracazolate, a pyrazolopyridine derivative classified as a nonbenzodiazepine anxiolytic. It details the compound's mechanism of action, pharmacological profile, and key experimental data. This document is intended to serve as a resource for researchers and professionals involved in the study and development of novel therapeutics targeting the GABAergic system.

Introduction: Understanding Tracazolate's Position as a Nonbenzodiazepine

Tracazolate (ICI-136,753) is an anxiolytic and anticonvulsant agent that, unlike traditional benzodiazepines, does not bind to the classical benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Instead, it acts as a positive allosteric modulator at a distinct site, enhancing the receptor's function in a unique subunit-dependent manner.[1][2] This distinct mechanism of action affords tracazolate a pharmacological profile with a greater separation between its anxiolytic and sedative effects compared to benzodiazepines.[3]

Mechanism of Action: A Unique Allosteric Modulator

Tracazolate's primary molecular target is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Its anxiolytic properties are attributed to its ability to potentiate GABA-A receptor function.[2] Unlike benzodiazepines, which increase the frequency of channel opening in the presence of GABA, tracazolate's modulatory effects are more complex and highly dependent on the subunit composition of the GABA-A receptor complex.[2]

Tracazolate exhibits a preference for GABA-A receptors containing the β3 subunit.[2] Furthermore, the nature of the third subunit (e.g., γ, δ, or ε) within the receptor complex critically determines whether tracazolate acts as a positive or negative allosteric modulator.[2] For instance, in receptors containing γ2s subunits, tracazolate potentiates the GABA-mediated chloride current, whereas in the presence of an ε subunit, it can be inhibitory.[2] This subunit-dependent modulation highlights the nuanced interaction of tracazolate with the GABA-A receptor and offers a potential avenue for developing subtype-selective therapeutics.

Signaling Pathway of Tracazolate's Action

The binding of tracazolate to its allosteric site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for tracazolate from various in vitro and in vivo studies.

In Vitro Efficacy of Tracazolate on Recombinant GABA-A Receptors

Tracazolate's efficacy (EC50) as a positive allosteric modulator is dependent on the subunit composition of the GABA-A receptor.

| GABA-A Receptor Subunit Composition | Tracazolate Effect | EC50 (µM) |

| α1β1γ2s | Potentiation | 13.2 |

| α1β3γ2 | Potentiation | 1.5 |

| α1β1ε | Inhibition | 4.0 |

| α1β3ε | Inhibition | 1.2 |

| α1β3 | Potentiation | 2.7 |

| α6β3γ | Potentiation | 1.1 |

Data sourced from a commercial supplier, presented for reference.[4]

Pharmacokinetic Parameters of Tracazolate

| Species | Bioavailability (Oral) | Elimination Half-life (t1/2) |

| Rat | Low (due to extensive metabolism) | ~14 hours |

| Dog | Low (due to extensive metabolism) | ~10 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of tracazolate.

Radioligand Binding Enhancement Assay

As tracazolate enhances the binding of benzodiazepines rather than competing for the same binding site, a binding enhancement assay is more appropriate than a traditional competitive binding assay.[5]

Objective: To quantify the potentiation of [3H]flunitrazepam binding to GABA-A receptors by tracazolate.

Materials:

-

Rat whole brain synaptic membranes

-

[3H]flunitrazepam (radioligand)

-

Tracazolate (test compound)

-

GABA (optional, to assess additive effects)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brains according to standard laboratory protocols.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, assay buffer, and a fixed concentration of [3H]flunitrazepam.

-

Non-specific Binding: Membrane preparation, a high concentration of a competing unlabeled benzodiazepine (e.g., diazepam), and [3H]flunitrazepam.

-

Test Compound: Membrane preparation, varying concentrations of tracazolate, and [3H]flunitrazepam.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage enhancement of specific [3H]flunitrazepam binding as a function of tracazolate concentration.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To measure the modulatory effect of tracazolate on GABA-evoked currents in Xenopus oocytes expressing specific GABA-A receptor subunit combinations.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for desired GABA-A receptor subunits (e.g., α1, β3, γ2s)

-

Recording solution (e.g., ND96)

-

GABA solutions of varying concentrations

-

Tracazolate solutions of varying concentrations

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes filled with KCl

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current injection).

-

Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

GABA Application: Apply a low concentration of GABA (typically the EC10-EC20) to establish a baseline current.

-

Tracazolate Co-application: Co-apply varying concentrations of tracazolate with the same concentration of GABA to measure the potentiation or inhibition of the GABA-evoked current.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of tracazolate. Calculate the percentage modulation for each tracazolate concentration. Plot the percentage modulation against the tracazolate concentration to determine the EC50.

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of tracazolate in rodents.[6][7]

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Animal Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer tracazolate or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a fixed period (typically 5 minutes).

-

Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure include:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

Tracazolate represents a significant departure from classical benzodiazepines, offering a unique mechanism of action as a subunit-dependent allosteric modulator of the GABA-A receptor. Its distinct pharmacological profile, characterized by a favorable separation of anxiolytic and sedative effects, underscores the potential for developing novel, more targeted anxiolytic therapies. The detailed experimental data and protocols provided in this guide offer a foundation for further research into tracazolate and other nonbenzodiazepine modulators of the GABAergic system.

References

- 1. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracazolate Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for tracazolate hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering a centralized resource for this critical physicochemical information. This document presents quantitative data in structured tables, details generalized experimental protocols for further investigation, and includes visual diagrams to elucidate key concepts and workflows.

Core Physicochemical Properties

Tracazolate hydrochloride, a pyrazolopyridine derivative, is recognized for its anxiolytic properties, primarily acting as a positive allosteric modulator of the GABA-A receptor. An understanding of its solubility and stability is paramount for the development of viable pharmaceutical formulations and for ensuring its therapeutic efficacy and safety.

Solubility Profile